molecular formula C7H5F3N2O4 B1482510 1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2091610-80-7

1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1482510
CAS RN: 2091610-80-7
M. Wt: 238.12 g/mol
InChI Key: FOTRRVBAODALBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CFMPCA) is a carboxylic acid with a pyrazole ring structure, which is a heterocyclic compound containing three nitrogen atoms. CFMPCA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic molecules. CFMPCA has been widely studied due to its unique properties and potential applications in drug discovery and development.

Scientific Research Applications

Synthesis of Coordination Complexes

This compound has been utilized in the synthesis and characterization of novel coordination complexes. For example, Radi et al. (2015) reported the synthesis of mononuclear CuII/CoII coordination complexes derived from pyrazole-dicarboxylate acid derivatives, showcasing the potential of these compounds in forming chelate complexes with interesting structural properties (Radi et al., 2015).

Electrochemiluminescence in Metal Organic Frameworks

Feng et al. (2016) highlighted the use of pyrazolecarboxylic acid derivatives in creating transition metal complexes that demonstrate highly intense electrochemiluminescence (ECL), indicating the potential for these compounds in developing new luminescent materials (Feng et al., 2016).

Luminescence of Transition Metal Complexes

Su et al. (2014) explored the luminescence properties of transition metal complexes using ligands based on 1-carboxymethyl-3-methyl-1H-pyrazole-4-carboxylic acid. These complexes exhibited dual-emissive luminescence in the solid state, underscoring the applicability of these compounds in the study of luminescent materials (Su et al., 2014).

properties

IUPAC Name

1-(carboxymethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O4/c8-7(9,10)5-3(6(15)16)1-12(11-5)2-4(13)14/h1H,2H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTRRVBAODALBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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